molecular formula C24H37NO3 B1249315 Myxalamid C

Myxalamid C

Cat. No. B1249315
M. Wt: 387.6 g/mol
InChI Key: QGJPEZISMDKYLK-HSSWLXNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myxalamid C is a fatty amide.

Scientific Research Applications

Secondary Metabolite Screening The diversity of secondary metabolites produced by Myxococcus xanthus strains has been explored using electrospray ionization mass spectrometry (ESI-MS) and LC-MS/MS profiling. This methodological approach led to the detection of metabolite peaks analogous to the myxalamid series, including myxalamid A, B, and C, and identified myxalamid K as a novel compound. Such chemical screening is pivotal for discovering unknown microbial secondary metabolites, which could include variants of Myxalamid C or related compounds with potential applications in scientific research (Kim et al., 2009).

Novel Biosynthetic Features Research into the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 has revealed novel features in the combined polyketide synthase/non-ribosomal peptide synthetase system responsible for myxalamid production. Notably, the terminal non-ribosomal peptide synthetase (NRPS) extends the polyketide chain with alanine, contributing to the unique structure of myxalamids. This discovery opens up possibilities for manipulating the biosynthetic pathways to generate novel myxalamid variants, including Myxalamid C, through combinatorial biosynthesis techniques (Silakowski et al., 2001).

properties

Product Name

Myxalamid C

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylheptadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C24H37NO3/c1-7-13-19(3)23(27)21(5)16-18(2)14-11-9-8-10-12-15-20(4)24(28)25-22(6)17-26/h8-16,21-23,26-27H,7,17H2,1-6H3,(H,25,28)/b9-8-,12-10+,14-11+,18-16+,19-13+,20-15+/t21-,22+,23+/m1/s1

InChI Key

QGJPEZISMDKYLK-HSSWLXNDSA-N

Isomeric SMILES

CC/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

Canonical SMILES

CCC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

synonyms

myxalamid C
myxalamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myxalamid C
Reactant of Route 2
Myxalamid C
Reactant of Route 3
Myxalamid C
Reactant of Route 4
Myxalamid C
Reactant of Route 5
Myxalamid C
Reactant of Route 6
Myxalamid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.